

4-Chlorothiophenol vs. 4-bromothiophenol reactivity

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Compound of Interest

Compound Name: 4-Chlorothiophenol

Cat. No.: B041493

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An Objective Comparison of **4-Chlorothiophenol** and 4-Bromothiophenol in Synthetic Chemistry

Introduction

In the landscape of synthetic organic chemistry, halothiophenols are valuable building blocks for the construction of pharmaceuticals, agrochemicals, and advanced materials. Among these, **4-chlorothiophenol** and 4-bromothiophenol are frequently employed as key intermediates. The choice between these two reagents is often dictated by a balance of reactivity, cost, and substrate availability. This guide provides an objective comparison of their reactivity, supported by fundamental chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The primary difference in reactivity stems from the inherent properties of the carbon-halogen bond. Generally, aryl bromides are more reactive than their corresponding chlorides in many common transformations, particularly in metal-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond. However, recent advancements in catalyst development have significantly improved the utility of aryl chlorides, making them viable and more economical alternatives.

Core Physicochemical Properties

The fundamental properties of the C-X bond dictate the reactivity patterns of these molecules. The bond dissociation energy (BDE) is a critical factor, especially in reactions where the

cleavage of this bond is part of the rate-determining step, such as the oxidative addition in cross-coupling catalysis.

Property	4-Chlorothiophenol	4-Bromothiophenol	Justification
Molecular Formula	C ₆ H ₅ ClS	C ₆ H ₅ BrS	-
Molecular Weight	144.62 g/mol	189.07 g/mol	-
Melting Point	49-51		

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